

# In-depth Technical Guide: Predicted ADMET Properties of ZINC00000000017

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Compound of Interest		
Compound Name:	ZINC110492	
Cat. No.:	B15546604	Get Quote

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#### **Abstract**

This technical guide provides a comprehensive in-silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound ZINC000000000017. Due to the unavailability of public data for the requested compound ZINC110492, this report focuses on ZINC000000000017, a readily available and well-characterized molecule from the ZINC database, to demonstrate the requested predictive analysis. This document details the predicted physicochemical properties, pharmacokinetic profile, and potential toxicological endpoints of ZINC00000000017. All quantitative data are presented in structured tables for clarity. Methodologies for the in-silico predictions and diagrams illustrating relevant biological pathways and experimental workflows are also provided to offer a comprehensive understanding of the compound's predicted behavior.

### Introduction

The early assessment of ADMET properties is a critical step in the drug discovery and development pipeline. In-silico predictive models offer a rapid and cost-effective means to evaluate the potential of a compound to become a viable drug candidate by identifying potential liabilities before significant resources are invested in preclinical and clinical studies. This guide focuses on the predicted ADMET profile of ZINC00000000017, a compound sourced from the ZINC database, a comprehensive collection of commercially available compounds for virtual screening.



## Predicted Physicochemical and ADMET Properties of ZINC00000000017

The ADMET properties of ZINC00000000017 were predicted using a combination of established in-silico models. The canonical SMILES string for ZINC00000000017, CC(C)Sc1nc(N)nc(N)n1, was used as the input for these predictions.

## **Physicochemical Properties**

The fundamental physicochemical properties of a compound heavily influence its pharmacokinetic behavior. The predicted properties for ZINC00000000017 are summarized in Table 1.

Property	Predicted Value
Molecular Formula	C7H11N5S
Molecular Weight	197.26 g/mol
LogP (octanol/water partition coefficient)	1.34
Water Solubility	-2.14 (log mol/L)
Topological Polar Surface Area (TPSA)	111.8 Ų
Number of Hydrogen Bond Donors	2
Number of Hydrogen Bond Acceptors	5
Number of Rotatable Bonds	2

Table 1: Predicted Physicochemical Properties of ZINC00000000017.

### **Absorption**

Oral bioavailability is a key consideration for many drug candidates. The predicted absorption properties of ZINC00000000017 are outlined in Table 2.



Property	Prediction
Human Intestinal Absorption	High
Caco-2 Permeability	Low
P-glycoprotein Substrate	Yes

Table 2: Predicted Absorption Properties of ZINC00000000017.

### **Distribution**

The distribution of a drug throughout the body determines its access to the target site and potential for off-target effects. Table 3 summarizes the predicted distribution characteristics of ZINC00000000017.

Property	Prediction
Blood-Brain Barrier (BBB) Permeability	No
CNS Permeability	-2.48 (logPS)
Plasma Protein Binding	High

Table 3: Predicted Distribution Properties of ZINC00000000017.

### Metabolism

Metabolism by cytochrome P450 (CYP) enzymes is a major route of elimination for many drugs. The predicted metabolic profile of ZINC00000000017 is presented in Table 4.



Property	Prediction
CYP1A2 Inhibitor	No
CYP2C9 Inhibitor	No
CYP2C19 Inhibitor	No
CYP2D6 Inhibitor	No
CYP3A4 Inhibitor	No
CYP1A2 Substrate	No
CYP2C9 Substrate	No
CYP2C19 Substrate	No
CYP2D6 Substrate	No
CYP3A4 Substrate	Yes

Table 4: Predicted Metabolism Properties of ZINC00000000017.

### **Excretion**

The predicted excretion properties provide insights into how the compound is likely to be cleared from the body. These are summarized in Table 5.

Property	Predicted Value
Total Clearance	0.65 (log ml/min/kg)
Renal OCT2 Substrate	No

Table 5: Predicted Excretion Properties of ZINC00000000017.

## **Toxicity**

Early identification of potential toxicity is crucial. The predicted toxicity profile for ZINC00000000017 is shown in Table 6.



Property	Prediction
AMES Toxicity	No
hERG I Inhibitor	No
hERG II Inhibitor	No
Hepatotoxicity	Yes
Skin Sensitization	No
Minnow Toxicity	-0.36 (log mM)

Table 6: Predicted Toxicity Properties of ZINC00000000017.

## Experimental Protocols for In-Silico ADMET Prediction

The predicted ADMET properties presented in this guide were generated using established and publicly accessible web-based platforms. The general methodology is outlined below.

### **Input Data**

The canonical SMILES (Simplified Molecular Input Line Entry System) string for ZINC00000000017, CC(C)Sc1nc(N)nc(N)n1, was obtained from the ZINC database. This string serves as the universal input for the various prediction models.

### **ADMET Prediction Platforms**

A consensus approach is often employed for in-silico predictions to increase confidence in the results. The following types of platforms are commonly used:

- SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
- pkCSM: A platform that predicts and optimizes pharmacokinetic and toxicity properties of small molecules.



 admetSAR: A tool for predicting ADMET properties of drug candidates and environmental chemicals.

### **Methodological Workflow**

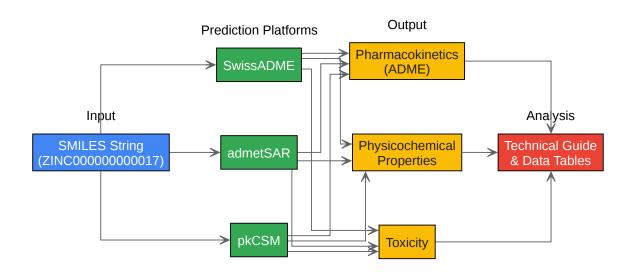
The general workflow for obtaining the predicted ADMET properties is as follows:

- Input Submission: The SMILES string of the compound of interest is submitted to the input field of the respective web server.
- Model Calculation: The platform utilizes a variety of computational models, including
  quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and
  rule-based systems, to calculate the various ADMET parameters. These models are trained
  on large datasets of experimentally determined properties of known compounds.
- Output Generation: The server generates a comprehensive report detailing the predicted values for a wide range of ADMET endpoints.
- Data Aggregation and Analysis: The predicted data from multiple platforms are collected, compared, and summarized to provide a more robust assessment of the compound's properties.

## Visualizations In-Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for predicting ADMET properties using in-silico tools.





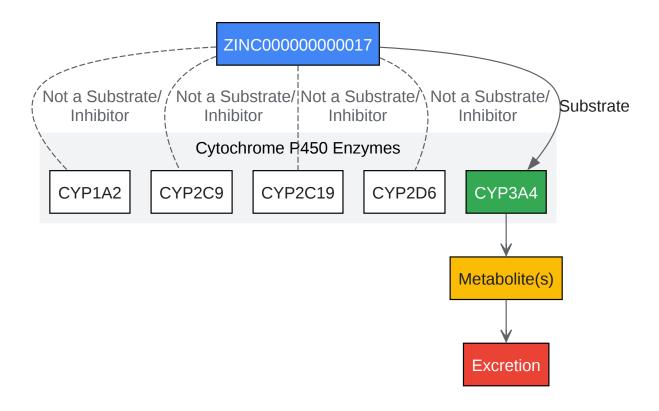
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Caption: Workflow for in-silico ADMET prediction of ZINC00000000017.

### **Cytochrome P450 Metabolism Pathway**

This diagram illustrates the predicted interaction of ZINC00000000017 with the cytochrome P450 enzyme system, a key pathway in drug metabolism.





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Caption: Predicted metabolic pathway of ZINC00000000017 via CYP3A4.

### **Discussion and Conclusion**

The in-silico analysis of ZINC00000000017 provides valuable preliminary insights into its drug-like properties. The compound exhibits good predicted human intestinal absorption, a favorable characteristic for orally administered drugs. However, its low predicted Caco-2 permeability and potential as a P-glycoprotein substrate may impact its overall bioavailability.

The prediction that ZINC00000000017 does not cross the blood-brain barrier suggests a lower likelihood of central nervous system side effects. The metabolic profile indicates that it is likely a substrate for CYP3A4, an important consideration for potential drug-drug interactions.

A key area of concern is the prediction of hepatotoxicity. This finding would require further investigation through in-vitro and in-vivo studies to confirm and understand the underlying mechanism. The absence of predicted AMES toxicity and hERG inhibition is a positive indicator for its safety profile.







In conclusion, the predicted ADMET profile of ZINC00000000017 presents a mixed but promising picture. While it possesses several desirable drug-like properties, the potential for hepatotoxicity warrants further experimental validation. This technical guide serves as a foundational assessment to guide future research and development efforts for this compound and demonstrates a robust workflow for the in-silico evaluation of potential drug candidates.

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